6-Fluoropicolinic acid
Overview
Description
6-Fluoropicolinic acid (6-FP) is an organic compound belonging to the picolinic acid family. It is a white crystalline solid that can be synthesized from the reaction of 6-fluoroindole and acetic anhydride. 6-FP has been studied extensively due to its unique properties and potential applications in scientific research.
Scientific Research Applications
Synthesis of Novel Herbicides
6-Fluoropicolinic acid plays a significant role in the development of novel herbicides. Research conducted by Johnson et al. (2015) highlighted the successful synthesis of 4-amino-5-fluoropicolinates using cascade cyclization of fluoroalkyl alkynylimines with primary amines. This process led to the creation of 5-fluoropyridines, which were easily converted into picolinaldehyde derivatives. These derivatives were further elaborated into structures with potential as herbicides. This method allowed access to picolinic acids with alkyl or aryl substituents at the 6-position, previously inaccessible via cross-coupling chemistry (Johnson et al., 2015).
Fluorophore Development for Biomedical Analysis
This compound derivatives have been explored for their potential in the development of novel fluorophores. Singh and Singh (2007) synthesized new fluorophores involving picolinic acid derivatives. These compounds demonstrated strong fluorescence in various solvents, indicating potential for use in biomedical applications, such as labeling of nucleosides and enhancement of hybridization affinity in oligodeoxyribonucleotides (Singh & Singh, 2007).
Fluorescence Labeling in Chromatography
This compound derivatives have also been utilized in chromatography for fluorescence labeling. Hirano et al. (2004) investigated 6-Methoxy-4-quinolone, derived from picolinic acid, as a fluorophore. It exhibited strong fluorescence across a wide pH range in aqueous media, making it useful as a fluorescent labeling reagent in chromatographic analyses (Hirano et al., 2004).
Modification of Agarose for Sensing Applications
Research by Kondaveeti et al. (2014) explored the use of 6-aminoagarose mediated syntheses involving picolinic acid for the development of fluorogenic pyridine carboxylic acid amides. This modification of agarose led to the creation of compounds that may find applications as sensors in biomedical and pharmaceutical industries (Kondaveeti et al., 2014).
Safety and Hazards
6-Fluoropicolinic acid is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, to wash thoroughly after handling, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
6-fluoropyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEMCUFYSOEIDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00280229 | |
Record name | 6-Fluoropicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
402-69-7 | |
Record name | 402-69-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Fluoropicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00280229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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